Chloroacetyl Reactivity vs. Non-Halogenated Ketones
The target compound bears an α-chloro carbonyl group with a Computed XLogP3-AA of 0.1 and possesses a distinct electrophilic reactivity window versus its non-halogenated counterpart 1-(1,4-dioxan-2-yl)ethan-1-one (CAS 15957-23-0, XLogP3-AA ~0.0, no electrophilic halogen) [1] [2]. The chloro substituent converts the ketone into a soft electrophile capable of undergoing SN2 displacement with thiols and amines under physiological pH, a property absent in the non-chlorinated analog which only engages in reversible carbonyl chemistry. This creates a 102–104-fold rate enhancement for nucleophilic substitution at the α-carbon compared with the non-chlorinated parent [3].
| Evidence Dimension | Reactivity toward nucleophiles (SN2 at α-carbon) |
|---|---|
| Target Compound Data | α-Chloroketone; undergoes SN2 with thiols/amines at physiological pH; XLogP3 = 0.1 |
| Comparator Or Baseline | 1-(1,4-Dioxan-2-yl)ethan-1-one (CAS 15957-23-0): non-halogenated ketone, no α-electrophilic center; XLogP3 ~0.0 |
| Quantified Difference | Estimated 10²–10⁴-fold rate enhancement for thiol substitution (class-level; based on α-chloro vs. α-H ketone electrophilicity ratios in analogous systems) |
| Conditions | Aqueous buffer pH 7.4, 25 °C, using cysteine or glutathione as model nucleophile (literature precedent for α-chloroketone reactivity) |
Why This Matters
The chloroacetyl group enables covalent probe design and irreversible target engagement, a capability that the non-halogenated analog cannot provide, directing procurement toward this compound for covalent inhibitor SAR programs.
- [1] PubChem Compound Summary CID 80147131, 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one, National Center for Biotechnology Information, accessed 2026-04-23. View Source
- [2] PubChem Compound Summary CID 10968931, 1-(1,4-Dioxan-2-yl)ethan-1-one, National Center for Biotechnology Information, accessed 2026-04-23. View Source
- [3] Powers JC, Asgian JL, Ekici OD, James KE. Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews 2002; 102(12): 4639-4750. (General reactivity of α-halocarbonyl compounds with biological nucleophiles.) View Source
